1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a methoxy group, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes such as apoptosis and proliferation .
Comparison with Similar Compounds
1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride: Shares structural similarities but differs in functional groups and properties.
2-(2-Methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate: Another compound with a methoxy-oxoethyl group but different aromatic rings.
Uniqueness: Its distinct structure allows for diverse chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H9NO5 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-(2-methoxy-2-oxoethyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-15-7(11)5-10-4-2-3-6(8(10)12)9(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
UAARPJLCXNAHIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC=C(C1=O)C(=O)O |
Origin of Product |
United States |
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